Cas no 5840-76-6 (3-methyl-1,3-oxazolidine-2,5-dione)

3-Methyl-1,3-oxazolidine-2,5-dione is a heterocyclic organic compound characterized by its oxazolidinedione core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive carbonyl groups and nitrogen-containing ring system enable its use in cyclization and condensation reactions, offering synthetic flexibility. The methyl substitution enhances stability while maintaining reactivity, making it suitable for controlled functionalization. Applications include its role in peptide mimetics and as a precursor for bioactive molecules. Its well-defined structure and compatibility with diverse reaction conditions underscore its utility in advanced chemical synthesis.
3-methyl-1,3-oxazolidine-2,5-dione structure
5840-76-6 structure
Product Name:3-methyl-1,3-oxazolidine-2,5-dione
CAS No:5840-76-6
MF:C4H5NO3
MW:115.087401151657
MDL:MFCD02684172
CID:1062441
PubChem ID:138603
Update Time:2025-11-01

3-methyl-1,3-oxazolidine-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-2,5-oxazolidinedione
    • N-Methyloxazole, 2,5-dione
    • 3-Methyl-1,3-oxazolidine-2,5-dione
    • 3-Methyl-2,5-oxazoli
    • 2,5-oxazolidinedione, 3-methyl-
    • 3-methyloxazolidine-2,5-dione
    • DB-304720
    • SY199105
    • EN300-200880
    • SCHEMBL5455990
    • 3-Methyl-1,3-oxazolidine-2,5-dione #
    • Y11634
    • 3-methyl -2,5-oxazolidinedione
    • 5840-76-6
    • OXAZOLIDINE,2,5-DIONE,3-METHYL
    • InChI=1/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H
    • CS-0109855
    • 3-Methyl-2,5-oxazolidine-dione
    • MFCD02684172
    • DTXSID60207114
    • AKOS006276055
    • 3-methyl-1,3-oxazolidine-2,5-dione
    • MDL: MFCD02684172
    • Inchi: 1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3
    • InChI Key: PMPAXURTFMSZSN-UHFFFAOYSA-N
    • SMILES: O1C(N(C)CC1=O)=O

Computed Properties

  • Exact Mass: 115.02695
  • Monoisotopic Mass: 115.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6A^2
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.373
  • Melting Point: 99-100 °C
  • Boiling Point: 138.7°C at 760 mmHg
  • Flash Point: 37.7°C
  • Refractive Index: 1.483
  • PSA: 46.61

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3-methyl-1,3-oxazolidine-2,5-dione Suppliers

Amadis Chemical Company Limited
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(CAS:5840-76-6)3-methyl-1,3-oxazolidine-2,5-dione
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Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:24
Price ($):248.0/522.0
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Additional information on 3-methyl-1,3-oxazolidine-2,5-dione

Introduction to 3-methyl-1,3-oxazolidine-2,5-dione (CAS No: 5840-76-6)

3-methyl-1,3-oxazolidine-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No) 5840-76-6, is a heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This bicyclic structure consists of an oxazolidine ring substituted with a methyl group at the 3-position and carbonyl groups at the 2- and 5-positions. The unique combination of functional groups in this molecule imparts diverse reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

The chemical formula of 3-methyl-1,3-oxazolidine-2,5-dione can be represented as C₅H₆O₃, reflecting its composition of five carbon atoms, six hydrogen atoms, and three oxygen atoms. The presence of two carbonyl groups (C=O) within the ring system enhances its potential as a building block for more complex molecules. This compound is particularly noteworthy for its role in the development of novel therapeutic agents, where its structural framework can be modified to achieve specific biological activities.

In recent years, 3-methyl-1,3-oxazolidine-2,5-dione has been extensively studied for its applications in medicinal chemistry. Researchers have leveraged its versatility to design and synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the methyl-substituted position or the carbonyl groups have led to compounds with promising antimicrobial, anti-inflammatory, and anticancer effects. The oxazolidine core itself is known for its stability and ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The synthesis of 3-methyl-1,3-oxazolidine-2,5-dione typically involves cyclization reactions starting from readily available precursors. One common approach involves the condensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. Alternatively, intramolecular cyclization of appropriately substituted hydrazides can also yield this compound efficiently. These synthetic routes highlight the compound's accessibility and utility in multi-step organic transformations.

Recent advancements in computational chemistry have further illuminated the potential of 3-methyl-1,3-oxazolidine-2,5-dione as a scaffold for drug discovery. Molecular modeling studies suggest that its rigid oxazolidine ring can effectively occupy binding pockets in target proteins, while the polar carbonyl groups facilitate favorable interactions. Such insights have guided the design of novel analogs with improved solubility and bioavailability.

Moreover, 3-methyl-1,3-oxazolidine-2,5-dione has found utility in materials science beyond pharmaceutical applications. Its ability to form coordination complexes with metal ions makes it a candidate for catalytic systems and functional materials. For example, complexes formed with transition metals such as copper or zinc have shown promise in catalyzing asymmetric reactions and in the development of luminescent materials.

The pharmaceutical industry has been particularly interested in derivatives of 3-methyl-1,3-oxazolidine-2,5-dione due to their potential as protease inhibitors. Proteases play crucial roles in various biological pathways, and inhibiting their activity can lead to therapeutic benefits. By strategically modifying the substituents on this heterocycle, researchers have generated compounds that selectively target specific proteases involved in diseases such as cancer and inflammation.

In conclusion,3-methyl-1,3-oxazolidine-2,5-dione (CAS No: 5840-76-6) is a multifaceted compound with broad applications in synthetic chemistry and drug development. Its unique structural features make it an ideal candidate for generating novel pharmacophores with diverse biological activities. As research continues to uncover new synthetic methodologies and applications,this molecule is poised to remain a cornerstone in medicinal chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:5840-76-6)3-methyl-1,3-oxazolidine-2,5-dione
A937804
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):248.0/522.0
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